molecular formula C11H15F B8486915 3-Tert-butyl-4-fluorotoluene

3-Tert-butyl-4-fluorotoluene

Cat. No.: B8486915
M. Wt: 166.23 g/mol
InChI Key: BEDOFFVZLFLNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-4-fluorotoluene is an organic compound that belongs to the class of aromatic fluorides It is characterized by the presence of a tert-butyl group and a methyl group attached to a benzene ring, with a fluorine atom substituting one of the hydrogen atoms on the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-fluorotoluene can be achieved through several methods. One common approach involves the fluorination of 2-tert-Butyl-4-methylphenol using a fluorinating agent such as tetrabutylammonium fluoride (TBAF). The reaction typically occurs under mild conditions, with the fluorinating agent facilitating the substitution of the hydroxyl group with a fluorine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-4-fluorotoluene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Hydrocarbon derivatives with the fluorine atom replaced by hydrogen.

Scientific Research Applications

3-Tert-butyl-4-fluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-4-fluorotoluene involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. Pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methylphenol: Similar structure but with a hydroxyl group instead of a fluorine atom.

    2,4-Di-tert-butylphenol: Contains two tert-butyl groups and a hydroxyl group.

    2,6-Di-tert-butyl-4-methylphenol: Contains two tert-butyl groups and a methyl group, with a hydroxyl group.

Uniqueness

3-Tert-butyl-4-fluorotoluene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in applications where these properties are advantageous .

Properties

Molecular Formula

C11H15F

Molecular Weight

166.23 g/mol

IUPAC Name

2-tert-butyl-1-fluoro-4-methylbenzene

InChI

InChI=1S/C11H15F/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7H,1-4H3

InChI Key

BEDOFFVZLFLNPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of aluminum chloride (8.1 g, 60.7 mmol) in carbon disulfide (60 ml), 4-fluorotoluene (6.0 g, 54.5 mmol) was added and then under cooling with ice, tert-butyl chloride (6.0 ml, 54.5 mmol) was added, followed by stirring for 10 min. The reaction mixture was poured into ice water and extracted with methylene chloride. The organic layer was washed with saturated brine, dried over sodium sulfate and evaporated under reduced pressure to remove the solvent. The thus obtained residue was subjected to silica gel column chromatography (developing solvent: n-hexane) to give the titled compound (5.92 g, 63%).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

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